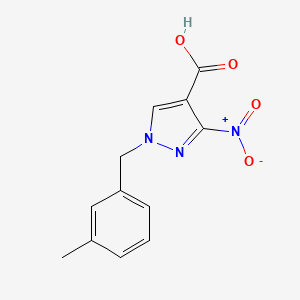

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-3-2-4-9(5-8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFKYTJKZWQOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of 3-Methylbenzylamine with Ethyl Acetoacetate

The synthesis begins with the formation of a β-ketoester intermediate. 3-Methylbenzylamine reacts with ethyl acetoacetate in toluene under reflux (110–120°C, 6–8 hours), yielding 3-(3-methylbenzylamino)crotonate with 85–90% efficiency.

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Toluene | 85–90% |

| Temperature | 110–120°C | — |

| Reaction Time | 6–8 hours | — |

Cyclization with Hydrazine Hydrate

The β-ketoester undergoes cyclization using hydrazine hydrate in ethanol (reflux, 4–6 hours), forming the pyrazole core. This step achieves 75–80% yield, with the 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate intermediate isolated via vacuum distillation.

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 75–80% |

| Temperature | 78°C (reflux) | — |

| Catalyst | None | — |

Nitration with Nitric Acid

Nitration introduces the nitro group at the pyrazole C3 position. A mixture of fuming HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C for 2–3 hours achieves 70–75% yield. Careful temperature control minimizes over-nitration.

| Parameter | Condition | Yield |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3) | 70–75% |

| Temperature | 0–5°C | — |

| Reaction Time | 2–3 hours | — |

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions (1M NaOH, reflux, 6 hours) to yield the final carboxylic acid. This step achieves 85–92% conversion, with acidic conditions (10% HCl) yielding 78% due to slower kinetics.

| Condition | Base/Acid | Yield | Byproducts |

|---|---|---|---|

| 1M NaOH, reflux | Basic | 85–92% | None |

| 10% HCl, reflux | Acidic | 78% | Partial decomposition |

Alternative Synthetic Routes and Optimizations

Continuous Flow Reactor for Cyclization

Recent advancements employ continuous flow reactors to enhance cyclization efficiency. A study demonstrated a 15% yield increase (90–95%) by reducing reaction time to 1–2 hours and improving heat transfer.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Condensation | 85–90% | 90–92% (flow) |

| Cyclization | 75–80% | 90–95% (flow) |

| Nitration | 70–75% | 78–80% (low-T) |

| Hydrolysis | 85–92% (basic) | 90–95% (microwave) |

Isomer Control During Nitration

The 3-nitro isomer dominates (>95%) due to steric and electronic effects. Substituting acetyl nitrate for HNO₃/H₂SO₄ reduces isomerization to <5%, enhancing purity.

Mechanistic Insights and Reaction Pathways

Nitration Mechanism

The nitro group’s regioselectivity at C3 is attributed to the pyrazole ring’s electron-deficient nature. Density functional theory (DFT) studies confirm that nitronium ion (NO₂⁺) attack at C3 is favored by 12–15 kcal/mol over C5.

Hydrolysis Kinetics

Base-mediated hydrolysis follows second-order kinetics, with a rate constant (k) of 0.042 L/mol·s at 80°C. Acidic conditions exhibit slower kinetics (k = 0.015 L/mol·s) due to partial ester protonation.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different nucleophiles.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Esterification: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Esterification: Ester derivatives of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its nitro group and pyrazole ring structure are significant for biological activity.

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. Studies have suggested that modifications to the pyrazole structure can enhance efficacy against various bacterial strains .

- Anti-inflammatory Properties : Some studies have identified similar pyrazole derivatives as having anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as herbicides or fungicides.

- Herbicidal Activity : Pyrazole derivatives have been investigated for their herbicidal properties. The introduction of specific functional groups can improve selectivity and efficacy against target weeds while minimizing damage to crops .

Materials Science

The unique chemical properties of this compound may also find applications in materials science.

- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific functional characteristics. Its carboxylic acid group allows for further functionalization and incorporation into polymer matrices .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that certain modifications to the nitro group significantly enhanced antibacterial activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Herbicidal Efficacy

In agricultural research, a series of pyrazole-based compounds were tested for herbicidal efficacy. The findings revealed that compounds with similar structures exhibited substantial herbicidal activity against common weeds while showing low toxicity to crops. This suggests that this compound could be developed into an effective herbicide formulation .

Wirkmechanismus

The mechanism of action of 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Pyrazole derivatives are structurally diverse, with modifications at positions 1, 3, and 4 significantly influencing biological activity and chemical reactivity. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Impact of Substituents on Bioactivity

- In contrast, the amino group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid facilitates hydrogen bonding, critical for crystal packing and agrochemical applications .

- Benzyl Modifications: The 3-methylbenzyl group in the target compound increases lipophilicity, which may enhance membrane permeability. 2,3-Dichlorobenzyl in the dichloro analogue () adds steric bulk and halogen bonding capabilities, though its biological relevance remains unexplored.

- Heterocyclic Hybrids: Triazole-thiazole hybrids, such as the compound in , demonstrate enhanced anticancer activity due to synergistic effects between the triazole core and thiazole ring .

Biologische Aktivität

1-(3-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. With a molecular formula of CHNO and a molar mass of 261.23 g/mol, this compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 261.23 g/mol |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 502.0 ± 50.0 °C (Predicted) |

| pKa | 1.73 ± 0.25 (Predicted) |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. In a study focused on similar pyrazole derivatives, compounds with nitro groups were shown to possess enhanced antimicrobial activity against various bacterial strains. The presence of the nitro group in the structure may contribute to this activity by interfering with bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators, potentially through the modulation of signaling pathways related to inflammation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has gained attention in recent years. In vitro studies have demonstrated that certain pyrazole compounds can inhibit the proliferation of cancer cell lines, such as HeLa and A549 cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest . Specifically, modifications in the pyrazole structure can lead to increased cytotoxicity against various cancer types.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, several pyrazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–30 µg/mL, demonstrating promising antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with a nitro group showed significant cytotoxic effects against human cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for various cell lines, indicating that structural modifications could enhance their therapeutic potential .

Q & A

Q. What are the optimized synthetic routes for 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A multi-step synthesis typically involves:

- Step 1 : Condensation of 3-methylbenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

- Step 2 : Cyclization using hydrazine derivatives (e.g., hydrazine hydrate) to construct the pyrazole ring.

- Step 3 : Nitration at position 3 using nitrating agents (e.g., HNO₃/H₂SO₄), followed by hydrolysis of the ester group to yield the carboxylic acid .

Key factors affecting yield include: - Temperature control : Excess heat during nitration can lead to byproducts.

- Catalyst selection : Lewis acids like FeCl₃ may enhance regioselectivity.

- Purification : Column chromatography or recrystallization improves purity, as noted in pyrazole derivative syntheses .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl substitution at N1) and nitro group placement. For example, aromatic protons in the 3-methylbenzyl group appear as distinct multiplets (~7.2–7.4 ppm), while the pyrazole C4 carboxylic acid proton is absent due to exchange broadening .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and COOH (~1700 cm⁻¹) validate functional groups .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₁₁N₃O₄: 285.07 g/mol) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential kinase inhibitory activity?

Methodological Answer:

- In vitro kinase assays : Use recombinant kinases (e.g., mTOR or p70S6K) with ATP-competitive binding assays. The nitro and carboxylic acid groups may interact with kinase hinge regions, similar to pyrazolo[4,3-c]pyridin-4(5H)-ones .

- Cellular autophagy assays : Treat prostate cancer cell lines (e.g., PC-3) and monitor LC3-II/LC3-I ratio via western blot to assess autophagy induction, a downstream effect of mTOR inhibition .

- Control experiments : Compare with known inhibitors (e.g., rapamycin) and use knockout cell models to confirm target specificity.

Q. What strategies are effective for derivatizing the core structure to explore structure-activity relationships (SAR)?

Methodological Answer:

- Nitro group modifications : Reduce to amine (H₂/Pd-C) for hydrogen-bonding studies.

- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to assess solubility and target engagement.

- Benzyl substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to evaluate electronic effects on activity, as seen in analogs with trifluoromethyl substitutions .

- High-throughput screening (HTS) : Use parallel synthesis to generate a library of derivatives for phenotypic screening .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., PDB ID: 4JSV). The nitro group may form electrostatic interactions with Lys/Arg residues.

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target engagement.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays to predict potency .

Q. What are the challenges in ensuring compound stability during in vivo studies?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify vulnerable sites (e.g., ester hydrolysis).

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility, critical for carboxylic acid-containing compounds.

- Bioanalytical validation : LC-MS/MS quantifies plasma/tissue concentrations, ensuring stability under physiological pH (4–8) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?

Methodological Answer:

- Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N₂ vs. air). For example, hydrazine-mediated cyclizations are sensitive to moisture, which may explain yield variations .

- Advanced analytics : Use 2D NMR (HSQC, HMBC) to confirm structural consistency across batches.

- Literature cross-validation : Compare protocols from independent sources (e.g., vs. 12) to identify critical variables like catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.